molecular formula C16H11BrO B15219556 3-Acetyl-9-bromophenanthrene CAS No. 6328-08-1

3-Acetyl-9-bromophenanthrene

Cat. No.: B15219556
CAS No.: 6328-08-1
M. Wt: 299.16 g/mol
InChI Key: PODNEAAXQLNICQ-UHFFFAOYSA-N
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Description

3-Acetyl-9-bromophenanthrene is an organic compound with the molecular formula C16H11BrO It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features both an acetyl group and a bromine atom attached to the phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-9-bromophenanthrene typically involves the bromination of phenanthrene followed by acetylation. The process begins with the bromination of phenanthrene using bromine in the presence of a solvent like carbon tetrachloride. The reaction is carried out under reflux conditions, and the product, 9-bromophenanthrene, is purified through distillation .

Next, the acetylation of 9-bromophenanthrene is performed using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acetyl chloride .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-9-bromophenanthrene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the acetyl group to an alcohol.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: Products depend on the nucleophile used, such as methoxyphenanthrene derivatives.

    Oxidation: Products include phenanthrene carboxylic acids.

    Reduction: Products include phenanthrene alcohols or de-brominated phenanthrene.

Scientific Research Applications

3-Acetyl-9-bromophenanthrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetyl-9-bromophenanthrene involves its interaction with molecular targets through its bromine and acetyl functional groups. The bromine atom can participate in halogen bonding, while the acetyl group can engage in hydrogen bonding and other polar interactions. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules, potentially influencing pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

Uniqueness: 3-Acetyl-9-bromophenanthrene is unique due to the presence of both the bromine and acetyl groups on the phenanthrene core

Properties

CAS No.

6328-08-1

Molecular Formula

C16H11BrO

Molecular Weight

299.16 g/mol

IUPAC Name

1-(9-bromophenanthren-3-yl)ethanone

InChI

InChI=1S/C16H11BrO/c1-10(18)11-6-7-12-9-16(17)14-5-3-2-4-13(14)15(12)8-11/h2-9H,1H3

InChI Key

PODNEAAXQLNICQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=C(C3=CC=CC=C32)Br

Origin of Product

United States

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